2,3,4-Trimethoxycinnamic acid
2,3,4-Trimethoxycinnamic acid
trans-2, 3, 4-Trimethoxycinnamate, also known as 3-(2, 3, 4-trimethoxyphenyl)acrylic acid or 3-(2, 3, 4-trimethoxyphenyl)-2-propenoate, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. trans-2, 3, 4-Trimethoxycinnamate is considered to be a practically insoluble (in water) and relatively neutral molecule. trans-2, 3, 4-Trimethoxycinnamate has been found in human prostate tissue.
Brand Name:
Vulcanchem
CAS No.:
116406-19-0
VCID:
VC21274950
InChI:
InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b7-5+
SMILES:
COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC
Molecular Formula:
C12H14O5
Molecular Weight:
238.24 g/mol
2,3,4-Trimethoxycinnamic acid
CAS No.: 116406-19-0
Cat. No.: VC21274950
Molecular Formula: C12H14O5
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | trans-2, 3, 4-Trimethoxycinnamate, also known as 3-(2, 3, 4-trimethoxyphenyl)acrylic acid or 3-(2, 3, 4-trimethoxyphenyl)-2-propenoate, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. trans-2, 3, 4-Trimethoxycinnamate is considered to be a practically insoluble (in water) and relatively neutral molecule. trans-2, 3, 4-Trimethoxycinnamate has been found in human prostate tissue. |
|---|---|
| CAS No. | 116406-19-0 |
| Molecular Formula | C12H14O5 |
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | (E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b7-5+ |
| Standard InChI Key | ZYOPDNLIHHFGEC-FNORWQNLSA-N |
| Isomeric SMILES | COC1=C(C(=C(C=C1)/C=C/C(=O)O)OC)OC |
| SMILES | COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC |
| Canonical SMILES | COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC |
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